5-Fluorobenzofuran-2(3H)-one
Overview
Description
5-Fluorobenzofuran-2(3H)-one: is a heterocyclic organic compound that features a benzene ring fused with a furan ring and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of ortho-alkenyl phenols facilitated by transition metal catalysts such as nickel or palladium. For instance, the nickel-catalyzed oxidative coupling of ortho-alkenyl phenols using O2 as an oxidant has been reported to yield benzofurans in good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 5-Fluorobenzofuran-2-carboxylic acid and 5-Fluorobenzofuran-2-carbaldehyde.
Reduction: 5-Fluorobenzofuran-2-ol.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluorobenzofuran-2(3H)-one is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound has been investigated for its potential biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. Its derivatives are being explored for use in drug design and development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it a valuable component in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 5-Fluorobenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, fluorinated benzofurans have been shown to interact with cannabinoid receptors (CB1 and CB2), leading to potential psychoactive effects .
Comparison with Similar Compounds
- 5-Fluorobenzofuran-2-carboxylic acid
- 5-Fluoro-3-(p-tolyl)benzofuran
- 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] HCL
Comparison: 5-Fluorobenzofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzofuran derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-3H-1-benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMELHDBATWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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